![molecular formula C16H25BrN2Si B1290997 5-溴-1-(三异丙基甲硅烷基)-1H-吡咯并[2,3-b]吡啶 CAS No. 858116-66-2](/img/structure/B1290997.png)

5-溴-1-(三异丙基甲硅烷基)-1H-吡咯并[2,3-b]吡啶

概述

描述

Synthesis Analysis

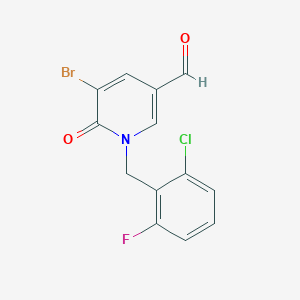

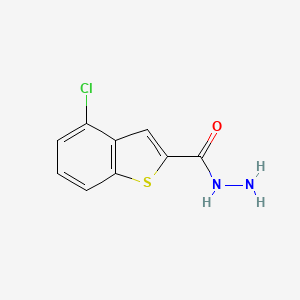

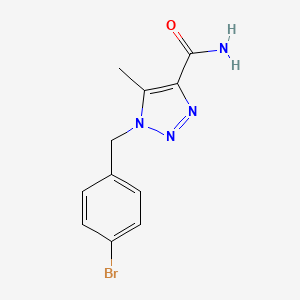

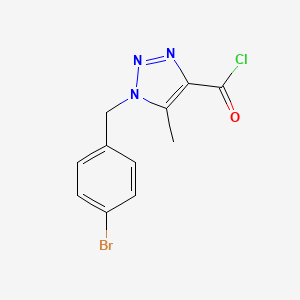

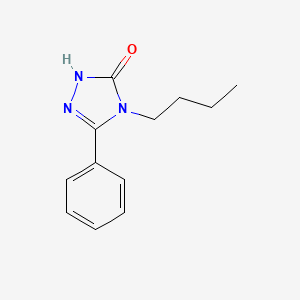

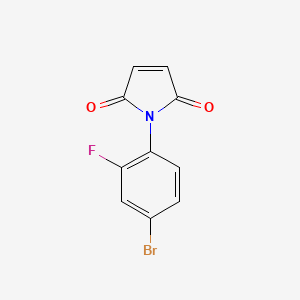

The synthesis of brominated pyridine derivatives often involves carbon-carbon coupling reactions, as seen in the synthesis of 3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(naphthalen-1-yl)pyridine . Another approach involves the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes, followed by alkylation reactions . Additionally, electrophilic substitution reactions have been used to synthesize (R)-2-{[5-bromo-1-(3-bromopropyl)-1H(substituted)-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives .

Molecular Structure Analysis

The molecular structures of these brominated pyridine derivatives have been characterized using various spectroscopic techniques, including NMR and X-ray crystallography . Density functional theory (DFT) calculations have been employed to optimize the geometric structures and to predict vibrational frequencies and chemical shifts .

Chemical Reactions Analysis

The reactivity of these compounds has been explored through various chemical reactions. For instance, the bioactivity of certain derivatives has been confirmed through experimental activity against bacteria and fungus . The interaction with DNA has also been studied, as in the case of 5-Bromo-2-(trifluoromethyl)pyridine, which was monitored by agarose gel electrophoresis experiments .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives have been extensively studied. For example, the nonlinear optical (NLO) properties of these compounds have been computed and found to be greater than urea due to the conjugation effect . The frontier molecular orbital (FMO) analysis indicates potential bioactivity . The crystal packing and stability of these compounds are often influenced by hydrogen bonding and π-π stacking interactions .

科学研究应用

杂环化合物的合成

5-溴-1-(三异丙基甲硅烷基)-1H-吡咯并[2,3-b]吡啶是合成复杂杂环化合物的关键中间体。Alekseyev, Amirova 和 Terenin (2015) 使用 Fischer 吲哚环化反应开发了一种合成含有该骨架的杂环化合物的简单方法,这对于构建具有各种取代基的 5-溴-7-氮杂吲哚支架很有价值 (Alekseyev, Amirova, & Terenin, 2015).

光谱和光学研究

Vural 和 Kara (2017) 使用傅里叶变换红外 (FT-IR) 和核磁共振 (NMR) 光谱对 5-溴-2-(三氟甲基)吡啶(一种相关化合物)进行光谱表征。他们还进行了密度泛函理论 (DFT) 研究以探索其非线性光学性质 (Vural & Kara, 2017).

重排过程

Jones 和 Phipps (1974) 研究了吡咯并[2,3-b]吡啶鎓盐重排为吡咯并[3,2-b]吡啶-2-酮衍生物。他们的研究突出了吡咯并[2,3-b]吡啶骨架在合成化学中的多功能性 (Jones & Phipps, 1974).

天然生物碱的总合成

Baeza, Mendiola, Burgos, Alvarez-Builla 和 Vaquero (2010) 利用了吡啶并[3',2':4,5]吡咯并[1,2-c]嘧啶衍生物(可以由 3-溴-2-(溴甲基)-4-甲氧基吡咯并[2,3-b]吡啶合成)来对天然生物碱变异菌素 B 进行全合成。这证明了它在合成复杂天然产物中的作用 (Baeza 等,2010).

抗菌特性

Toja, Kettenring, Goldstein 和 Tarzia (1986) 合成了一系列 4,7-二氢-4-氧代-1H-吡咯并[2,3-b]吡啶-5-羧酸,这些酸在体外显示出抗菌活性,表明 5-溴-1-(三异丙基甲硅烷基)-1H-吡咯并[2,3-b]吡啶衍生物在药物化学中的潜力 (Toja 等,1986).

新型吡啶基衍生物的合成

Ahmad, Rasool, Ikram 及其同事 (2017) 描述了 Suzuki 交叉偶联反应以合成新型吡啶衍生物。这强调了吡啶骨架(如 5-溴-1-(三异丙基甲硅烷基)-1H-吡咯并[2,3-b]吡啶)在开发具有潜在生物活性的新化合物中的效用 (Ahmad 等,2017).

作用机制

Target of Action

Compounds of this nature are often used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds . The primary targets in these reactions are the carbon atoms that are to be bonded .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine likely acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst forms a bond with the carbon atom of the organoboron reagent . In the transmetalation step, the organoboron reagent transfers the carbon atom to the palladium .

Biochemical Pathways

In general, suzuki–miyaura cross-coupling reactions are used to create carbon-carbon bonds, which are fundamental to many biochemical pathways .

Result of Action

The primary result of the action of 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine in a Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide variety of organic compounds .

属性

IUPAC Name |

(5-bromopyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BrN2Si/c1-11(2)20(12(3)4,13(5)6)19-8-7-14-9-15(17)10-18-16(14)19/h7-13H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUSITKTVXDVLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BrN2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640112 | |

| Record name | 5-Bromo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

858116-66-2 | |

| Record name | 5-Bromo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

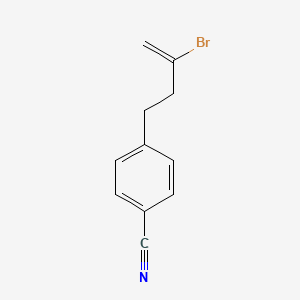

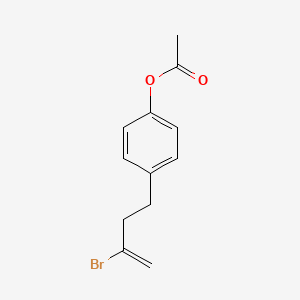

Synthesis routes and methods I

Procedure details

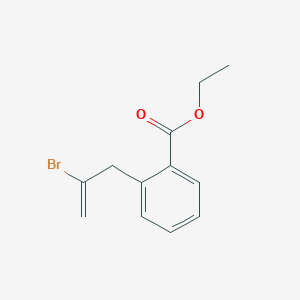

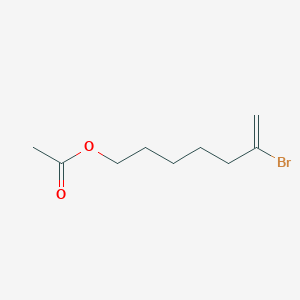

Synthesis routes and methods II

Procedure details

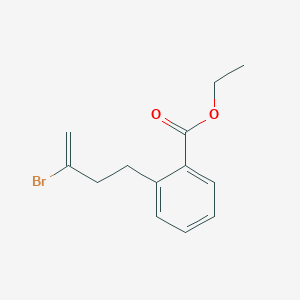

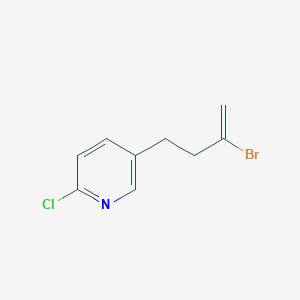

Synthesis routes and methods III

Procedure details

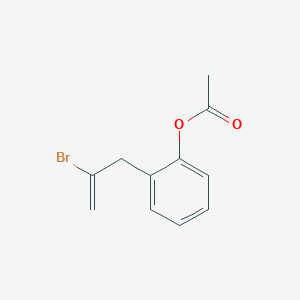

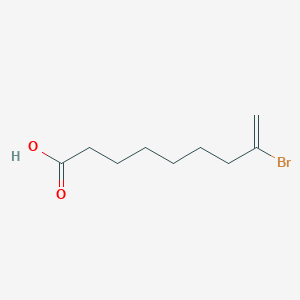

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。